molecular formula C9H9Cl2N B1201229 4,5-dichloro-2,3-dihydro-1H-inden-1-amine CAS No. 67236-34-4

4,5-dichloro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B1201229
CAS No.: 67236-34-4
M. Wt: 202.08 g/mol
InChI Key: XERJYFHLXFCWRN-UHFFFAOYSA-N
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Description

4,5-Dichloro-2,3-dihydro-1H-inden-1-amine (CAS: 67236-34-4) is a bicyclic aromatic amine with chlorine substituents at the 4- and 5-positions of the indene scaffold. Its molecular formula is C₉H₉Cl₂N, with a molar mass of 202.08 g/mol. Predicted physicochemical properties include a density of 1.347 g/cm³, boiling point of 281.1°C, and pKa of 8.39 .

Properties

IUPAC Name

4,5-dichloro-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N/c10-7-3-1-5-6(9(7)11)2-4-8(5)12/h1,3,8H,2,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERJYFHLXFCWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30986363
Record name 4,5-Dichloro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67236-34-4
Record name 4,5-Dichloro-1-aminioindan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067236344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dichloro-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indene ring system.

    Chlorination: The indene ring is chlorinated at the 4 and 5 positions using reagents such as N-chlorosuccinimide (NCS) or chlorine gas under controlled conditions.

    Amine Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane and ethanol.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding hydrocarbon derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrocarbon derivatives.

    Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

4,5-dichloro-2,3-dihydro-1H-inden-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5-dichloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogs

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Properties/Applications
4,5-Dichloro-2,3-dihydro-1H-inden-1-amine 67236-34-4 C₉H₉Cl₂N 202.08 Predicted pKa: 8.39; precursor for bioactives
4,6-Dichloro-2,3-dihydro-1H-inden-1-amine hydrochloride 1199783-17-9 C₉H₁₀Cl₃N 238.54 Hydrochloride salt enhances solubility; used in synthesis
5,7-Dichloro-2,3-dihydro-1H-inden-1-amine (S-isomer) 1213134-39-4 C₉H₉Cl₂N 202.08 Stereospecific bioactivity; chiral resolution required
4,5-Difluoro-2,3-dihydro-1H-inden-1-amine N/A C₉H₉F₂N 181.17 Lower molar mass; increased electronegativity vs. chloro
4,5-Dimethoxy-2,3-dihydro-1H-inden-1-amine hydrochloride 168902-73-6 C₁₁H₁₆ClNO₂ 243.71 Electron-donating methoxy groups; potential CNS applications

Key Observations :

Halogen Effects :

  • Chlorine substituents increase molecular weight and lipophilicity compared to fluorine analogs (e.g., 4,5-difluoro derivative, 181.17 g/mol vs. 202.08 g/mol for 4,5-dichloro) .
  • Fluorine’s electronegativity may enhance metabolic stability, while chlorine’s bulkiness improves target binding affinity .

Positional Isomerism :

  • The 4,6-dichloro isomer (CAS 1199783-17-9) forms a stable hydrochloride salt (238.54 g/mol ), advantageous for pharmaceutical formulation .
  • The 5,7-dichloro derivative (CAS 1213134-39-4) exhibits stereospecificity, requiring chiral synthesis for bioactive applications .

Commercial and Regulatory Status

  • Availability : this compound is less commonly commercialized than its hydrochloride salts (e.g., 4,6-dichloro variant) due to stability concerns .
  • Regulatory Notes: Dichloro-substituted inden-amines are monitored under psychoactive substance regulations, given their structural similarity to controlled compounds like indatraline .

Biological Activity

4,5-Dichloro-2,3-dihydro-1H-inden-1-amine is a bicyclic compound notable for its unique structural features, including two chlorine atoms at the 4 and 5 positions of the indene ring and an amine functional group at the 1 position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Molecular Formula : C9_9H9_9Cl2_2N
  • Molecular Weight : 202.08 g/mol
  • Structural Features : The presence of the amine group allows for various nucleophilic substitution reactions, while the dichloro substituents can facilitate electrophilic aromatic substitutions under specific conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects such as:

  • Inhibition of enzyme activity
  • Alteration of signal transduction pathways
  • Induction of cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various pathogens:

Pathogen MIC (μg/mL) Control (Ciprofloxacin)
Staphylococcus aureus3.12 - 12.52
Escherichia coli10 - 202

These values suggest that the compound may be more effective against Gram-positive bacteria compared to Gram-negative bacteria .

Anticancer Activity

The compound is also being investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. However, detailed studies are necessary to elucidate the specific pathways involved.

Study on Antimicrobial Efficacy

In a study conducted to evaluate the antimicrobial efficacy of various compounds including this compound:

  • The compound was tested against multiple bacterial strains.
  • Results indicated a significant reduction in bacterial growth at concentrations as low as 3.12 μg/mL against Staphylococcus aureus.

This highlights the potential for developing new antimicrobial agents based on this compound's structure .

Research on Anticancer Properties

A recent investigation into the anticancer effects of structurally similar compounds revealed that modifications at the amine site can enhance cytotoxicity against cancer cell lines. The findings suggest that further derivatization of this compound could lead to more potent anticancer agents.

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